N-Allylcyclopentylamine
Description
Significance as a Nitrogen-Containing Organic Building Block
Nitrogen-containing compounds are fundamental to life and chemical industries, forming the core of countless pharmaceuticals, agrochemicals, and materials. h2020robox.euijrpr.comembl.org N-Allylcyclopentylamine serves as a prime example of a nitrogenous building block, a class of molecules essential for introducing nitrogen into larger, more complex structures. embl.org
The dual functionality of this compound is central to its significance. The secondary amine can undergo a variety of transformations, including reactions to form tertiary amines and amides, while the allyl group's carbon-carbon double bond is amenable to reactions such as additions, oxidations, and cross-coupling. ontosight.ai This versatility allows chemists to use it as a linchpin in multi-step syntheses. For instance, it has been listed as a reactant or component in the synthesis of organoaminosilane precursors, polysiloxazanes, and specialized polymers. epo.orggoogle.comgoogle.com Furthermore, its utility is highlighted in the combinatorial synthesis of tertiary amine libraries, where diverse molecular structures are generated for screening purposes. epo.org
Context within Amine Chemistry Research
The study of amines is a cornerstone of organic chemistry, given their prevalence and wide-ranging reactivity. ijrpr.com Research in this area continuously seeks more efficient and selective methods for their synthesis and functionalization. This compound fits within this context as both a product of and a reactant in modern synthetic strategies.
Recent advancements have demonstrated the synthesis of this compound through innovative biocatalytic cascades. h2020robox.eu Specifically, researchers have successfully used a two-step enzymatic process starting from cyclopentane (B165970) to produce the amine, showcasing a green and efficient alternative to traditional chemical methods. h2020robox.eu This approach, which involves enzymes like P450 monooxygenases and reductive aminases, represents a significant step forward in the sustainable production of valuable amines. h2020robox.eu Beyond its synthesis, the compound is a classic example of a secondary amine that can be used in fundamental reactions, such as reductive aminations, to build molecular complexity. ontosight.aiepo.org
Overview of Research Trajectories and Future Directions
Current research involving this compound and related structures points toward several future directions. A major trajectory is the continued development and optimization of biocatalytic and chemo-enzymatic synthetic routes. h2020robox.eu Expanding the substrate scope and improving the efficiency of enzymes used in these cascades could make the production of this compound and its derivatives more economically viable and environmentally friendly. h2020robox.eu
Another promising avenue is its application in materials science and medicinal chemistry. The ability to functionalize both the amine and allyl groups makes it an attractive component for creating photocurable compositions and novel polymers. googleapis.com Its inclusion in the synthesis of combinatorial libraries suggests a potential role in drug discovery, where such libraries are screened for biological activity. epo.org Future research will likely focus on incorporating this versatile building block into new functional materials and as a key intermediate in the synthesis of targeted, high-value molecules.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55611-39-7 | chemical-suppliers.eu |
| Molecular Formula | C₈H₁₅N | chemical-suppliers.eu |
| Molecular Weight | 125.21 g/mol | chemical-suppliers.eusigmaaldrich.com |
| Boiling Point | 155-160 °C | chemical-suppliers.euchemicalbook.comsigmaaldrich.com |
| Density | 0.855 g/mL at 25 °C | chemical-suppliers.euchemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.46 | chemicalbook.comsigmaaldrich.com |
| Flash Point | 45 °C (113 °F) | chemical-suppliers.eusigmaaldrich.com |
| SMILES | C=CCNC1CCCC1 | chemical-suppliers.eusigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-9-8-5-3-4-6-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSIKBGUCQWRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407930 | |
| Record name | N-Allylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55611-39-7 | |
| Record name | N-Allylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allylcyclopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Allylcyclopentylamine and Its Derivatives
Synthetic Routes to N-Allylcyclopentylamine
The preparation of this compound can be efficiently achieved through several established synthetic strategies, primarily involving the formation of the crucial carbon-nitrogen bond between the cyclopentyl and allyl groups.
Alkylation Strategies with Cyclopentylamine (B150401) Precursors
A direct and classical approach to the synthesis of this compound is the N-alkylation of cyclopentylamine with an allyl halide, such as allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Table 1: Alkylation of Cyclopentylamine with Allyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | Moderate |
| 2 | Triethylamine | Dichloromethane | 25 | 24 | Moderate to Good |
Note: The yields are generalized based on typical N-alkylation reactions of primary amines with reactive alkyl halides and may vary based on specific experimental conditions.
While straightforward, this method can sometimes lead to over-alkylation, producing the tertiary amine (N,N-diallylcyclopentylamine) as a byproduct. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired secondary amine.
Reductive Amination Approaches
Reductive amination represents a highly efficient and widely used method for the synthesis of secondary amines, including this compound. This one-pot reaction involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two main pathways are viable: the reaction of cyclopentanone (B42830) with allylamine (B125299), or the reaction of cyclopentylamine with acrolein followed by reduction. The former is generally preferred due to the higher stability of allylamine compared to the reactive nature of acrolein.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that can be used in a one-pot procedure without the need to isolate the imine intermediate. masterorganicchemistry.comcommonorganicchemistry.comrsc.orgharvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). masterorganicchemistry.comresearchgate.net
Table 2: Reductive Amination for the Synthesis of this compound
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclopentanone | Allylamine | NaBH(OAc)₃ | Dichloromethane | Good to Excellent |
Note: Yields are indicative of typical reductive amination reactions and are influenced by the specific catalyst, pressure, and temperature in the case of catalytic hydrogenation.
The reductive amination of cyclopentanone with allylamine is a highly effective method for producing this compound with good to excellent yields and high purity. researchgate.net
Alternative Synthetic Pathways
While alkylation and reductive amination are the most common routes, other methods can also be envisioned for the synthesis of this compound. For instance, palladium-catalyzed allylic amination of a cyclopentyl-containing nucleophile could be a potential, though less common, approach. These alternative pathways may offer advantages in specific contexts, such as for the synthesis of analog libraries or when the primary precursors are more readily available.
Derivatization and Functionalization Strategies
The presence of both a secondary amine and a terminal alkene in this compound provides two reactive handles for further chemical transformations, allowing for the construction of a wide range of derivatives.
Formation of Amine-Based Derivatives (e.g., Urea (B33335) Formation)
The secondary amine functionality of this compound can readily undergo reactions to form various derivatives, such as amides, sulfonamides, and ureas. The synthesis of N,N'-disubstituted ureas is a particularly important transformation in medicinal chemistry. nih.gov This can be achieved by reacting this compound with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. organic-chemistry.org
This reaction is generally high-yielding and tolerates a wide variety of functional groups on the isocyanate, allowing for the synthesis of a diverse library of N-allyl-N-cyclopentyl ureas.
Table 3: Synthesis of N-Allyl-N-cyclopentyl Urea Derivatives
| This compound | Isocyanate (R-NCO) | Solvent | Product |
|---|---|---|---|
| 1 eq. | Phenyl isocyanate | Tetrahydrofuran | N-allyl-N-cyclopentyl-N'-phenylurea |
| 1 eq. | Methyl isocyanate | Dichloromethane | N-allyl-N-cyclopentyl-N'-methylurea |
A study on N-aryl-N'-cyclopentyl ureas has highlighted the importance of substitution patterns on the conformational preferences of the urea group, which is a critical factor in drug design. nih.gov
Heterocycle Synthesis Incorporating the this compound Scaffold
The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Both the nitrogen atom and the allyl group can participate in cyclization reactions to form rings of different sizes.
Pyrrolidine (B122466) Synthesis: The allyl group can be utilized in intramolecular cyclization reactions to form pyrrolidine rings. For instance, an intramolecular hydroamination or aminohalogenation followed by cyclization could potentially lead to the formation of a pyrrolidine ring fused or appended to the cyclopentyl group. Stereoselective methods for pyrrolidine synthesis often involve tandem reactions, such as hydrozirconation-cyclization of N-allyl oxazolidines. nih.gov Glycine-based [3+2] cycloaddition reactions are also a powerful tool for constructing pyrrolidine-containing polycyclic compounds. mdpi.com
Pyrimidine (B1678525) Synthesis: The secondary amine of this compound can act as a dinucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine rings. mdpi.comorganic-chemistry.orgepa.gov The general strategy involves the reaction of an amidine, which can be formed from the amine, with a three-carbon component.
Imidazole (B134444) Synthesis: The synthesis of imidazole derivatives can be achieved through various methods, such as the reaction of an α-haloketone with an amidine. nih.govorgsyn.org In the context of this compound, the amine could be converted to a formamidine (B1211174) and subsequently reacted with an appropriate α-haloketone to construct the imidazole ring, which would then be N-substituted with the allylcyclopentyl group.
Protecting Group Chemistry in this compound Synthesis
In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups play a pivotal role. nih.gov They are chemical moieties that are temporarily introduced to a specific functional group to prevent it from reacting in subsequent steps. nih.gov The amine functionality in this compound is a primary site for such protection. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. nih.gov
Common protecting groups for amines that could be employed in the synthesis of this compound derivatives include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, for instance, with trifluoroacetic acid. The Cbz group, introduced via benzyl (B1604629) chloroformate, is stable to a range of conditions but can be readily cleaved by catalytic hydrogenation. ub.edu
The strategic use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others. nih.gov For instance, if a derivative of this compound were to contain other reactive functionalities, such as a hydroxyl or carboxyl group, an orthogonal protection strategy would be essential.
Table 1: Representative Amine Protecting Groups Potentially Applicable to this compound Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalysis |
Modern Synthetic Approaches and Catalytic Considerations
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis and transformation of this compound can benefit significantly from various catalytic approaches.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. While specific applications in this compound synthesis are not extensively documented, general principles of organocatalysis can be readily applied. For instance, the synthesis of chiral derivatives of this compound could potentially be achieved through organocatalytic asymmetric allylation of cyclopentylimine. Chiral Brønsted acids or chiral amines could be employed to induce enantioselectivity in the addition of an allyl group.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com In the context of this compound, metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can be instrumental.
For example, the synthesis of this compound itself can be envisioned through a palladium-catalyzed allylic amination of a cyclopentyl amine with an allyl electrophile. Furthermore, the allyl group in this compound provides a handle for further transformations. For instance, ruthenium-catalyzed olefin metathesis could be employed to introduce structural diversity by reacting the allyl group with other olefins.
Table 2: Potential Metal-Catalyzed Reactions in this compound Chemistry
| Reaction Type | Catalyst | Potential Application |
| Allylic Amination | Palladium complexes | Synthesis of this compound |
| Olefin Metathesis | Ruthenium (e.g., Grubbs' catalyst) | Derivatization of the allyl group |
| Hydroformylation | Rhodium complexes | Conversion of the allyl group to an aldehyde |
| Hydrogenation | Palladium, Platinum, Nickel | Reduction of the allyl group to a propyl group |
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity or other desired properties. this compound can serve as a versatile scaffold in combinatorial library synthesis. rsc.org The secondary amine provides a point for diversification, allowing for the attachment of various building blocks. Additionally, the allyl group can be functionalized in a combinatorial fashion using reactions amenable to parallel synthesis, such as thiol-ene "click" chemistry or olefin metathesis. duke.edu
A hypothetical combinatorial library based on the this compound scaffold could be constructed by reacting this compound with a diverse set of carboxylic acids to form a library of amides. Subsequently, the allyl group could be further diversified, leading to a two-dimensional library of compounds.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwjarr.com The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. greenchemistry-toolkit.org
Key principles of green chemistry that can be applied include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as those discussed above, are inherently more atom-economical than stoichiometric reactions. acs.org
Use of Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and exploring greener alternatives such as water, supercritical fluids, or solvent-free conditions.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov
Catalysis : Utilizing catalytic reagents in preference to stoichiometric reagents to reduce waste. acs.org Both organocatalysis and metal-based catalysis align with this principle.
Reduce Derivatives : Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. acs.org
By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.
Chemical Reactivity and Mechanistic Investigations of N Allylcyclopentylamine
Reactivity of the Amine Functionality
The secondary amine in N-Allylcyclopentylamine is characterized by a lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic. This electronic feature is the basis for its participation in a variety of chemical reactions.
Nucleophilic Substitution Reactions (e.g., SN1 and SN2 Mechanisms)
As a secondary amine, this compound is a potent nucleophile capable of participating in nucleophilic substitution reactions. wikipedia.org These reactions involve the displacement of a leaving group from an electrophilic carbon center. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, especially with primary and secondary alkyl halides. msu.edu
In an SN2 reaction, the nitrogen atom of this compound directly attacks the electrophilic carbon, leading to a concerted process where the new carbon-nitrogen bond forms simultaneously as the carbon-leaving group bond breaks. bits-pilani.ac.innih.gov This process occurs through a backside attack, resulting in an inversion of stereochemistry at the carbon center if it is chiral. msu.edu The reaction rate is dependent on the concentration of both the amine and the alkyl halide. bits-pilani.ac.in
R-X + (Cyclopentyl)(Allyl)NH → [(Cyclopentyl)(Allyl)NHR]⁺ X⁻
The initial product is a trialkylammonium salt. Subsequent deprotonation by a base, potentially another molecule of this compound, yields the neutral tertiary amine product.
While SN2 reactions are more common for amines, reaction with tertiary alkyl halides might favor an SN1 (unimolecular nucleophilic substitution) pathway. organic-chemistry.orglibretexts.org This mechanism involves the initial, rate-limiting formation of a carbocation intermediate from the alkyl halide, which is then attacked by the nucleophilic amine. organic-chemistry.org However, the strong basicity of amines can also promote competing elimination (E2) reactions, particularly with sterically hindered or secondary/tertiary alkyl halides. libretexts.org
| Substrate Type | Predominant Mechanism with Amines | Key Characteristics | Product of Reaction with this compound |
| Methyl Halide | SN2 | Concerted, backside attack, second-order kinetics. bits-pilani.ac.in | N-Allyl-N-methylcyclopentylammonium salt |
| Primary Alkyl Halide | SN2 | Low steric hindrance favors direct attack. masterorganicchemistry.com | N-Alkyl-N-allylcyclopentylammonium salt |
| Secondary Alkyl Halide | SN2 / E2 Competition | Increased steric hindrance; stronger bases favor elimination. libretexts.orgmasterorganicchemistry.com | Mixture of substitution and elimination products |
| Tertiary Alkyl Halide | SN1 / E2 | Carbocation formation; elimination strongly favored with basic nucleophiles. libretexts.org | Primarily elimination products (alkenes) |
Addition Reactions to Carbonyls and Related Electrophiles
The nucleophilic nitrogen of this compound readily attacks the electrophilic carbon of carbonyl groups in aldehydes and ketones. masterorganicchemistry.comlibretexts.org This reaction is a classic example of nucleophilic addition. academie-sciences.frjackwestin.com Because this compound is a secondary amine, the reaction proceeds through a carbinolamine intermediate to ultimately form an enamine. libretexts.org
The mechanism is typically acid-catalyzed and involves the following steps: libretexts.orglibretexts.org
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon, breaking the C=O π-bond and forming a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine.
Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). youtube.com
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a positively charged iminium ion. chemistrysteps.com
Deprotonation: A proton is removed from an adjacent carbon (the α-carbon from the original carbonyl compound) by a base (e.g., the solvent or another amine molecule), forming the C=C double bond of the enamine and regenerating the catalyst. libretexts.orgyoutube.com
This process is reversible, and the equilibrium can be driven toward the enamine product by removing the water formed during the reaction. operachem.commasterorganicchemistry.com
| Carbonyl Compound | Intermediate | Final Product with this compound | Conditions |
| Aldehyde (e.g., Acetaldehyde) | Carbinolamine, Iminium Ion | 1-(Cyclopentyl(allyl)amino)prop-1-ene | Mild acid (e.g., p-TsOH), removal of water. operachem.com |
| Ketone (e.g., Acetone) | Carbinolamine, Iminium Ion | N-Allyl-N-(prop-1-en-2-yl)cyclopentanamine | Mild acid (e.g., CH₃COOH), removal of water. youtube.com |
| Cyclic Ketone (e.g., Cyclohexanone) | Carbinolamine, Iminium Ion | N-Allyl-N-(cyclohex-1-en-1-yl)cyclopentanamine | Reversible, acid-catalyzed. libretexts.org |
Formation of Salts and Coordination Complexes
As a Lewis base, the amine functionality of this compound can react with acids to form ammonium (B1175870) salts. chemguide.co.uk This acid-base reaction involves the protonation of the nitrogen's lone pair by a Brønsted-Lowry acid, such as a mineral acid (e.g., hydrochloric acid) or a carboxylic acid. The resulting product is an N-allylcyclopentylammonium salt, which is typically a water-soluble, crystalline solid. sigmaaldrich.com
(Cyclopentyl)(Allyl)NH + HCl → [(Cyclopentyl)(Allyl)NH₂]⁺ Cl⁻
Furthermore, the lone pair of electrons on the nitrogen allows this compound to act as a ligand in the formation of coordination complexes with metal ions. google.com A ligand is a molecule or ion that donates an electron pair to a central metal atom to form a coordinate bond. chemguide.co.uk this compound has been specifically cited as a ligand for forming platinum coordination complexes. google.com In these complexes, the nitrogen atom coordinates to the metal center, influencing the electronic and steric properties of the resulting compound. The formation of such complexes is a fundamental principle in coordination chemistry. slu.senih.gov
| Reactant | Product Type | Description |
| Brønsted-Lowry Acid (e.g., HBr) | Ammonium Salt | Proton transfer from the acid to the amine nitrogen. sigmaaldrich.com |
| Lewis Acid (e.g., BF₃) | Adduct | Formation of a coordinate bond between nitrogen and the Lewis acid center. |
| Metal Ion (e.g., Pt²⁺) | Coordination Complex | This compound acts as a ligand, donating its lone pair to the metal ion. google.com |
Reactivity of the Allyl Moiety
The allyl group contains a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles and enables it to participate in various addition and cyclization reactions.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The π-bond of the allyl group can undergo electrophilic addition reactions. For instance, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) leads to halogenation. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This results in the addition of two halogen atoms across the double bond.
CH₂=CH-CH₂-R + Br₂ → Br-CH₂-CH(Br)-CH₂-R
Similarly, hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond. The mechanism follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate. The subsequent attack by the halide ion yields the corresponding haloalkane. Under free-radical conditions (e.g., in the presence of peroxides), the addition of HBr proceeds via an anti-Markovnikov mechanism.
| Reagent | Reaction Type | Regioselectivity | Product with this compound's Allyl Group |
| Br₂ in CCl₄ | Halogenation | N/A (Symmetrical addition) | N-(2,3-Dibromopropyl)-N-cyclopentylamine |
| HCl | Hydrohalogenation | Markovnikov | N-(2-Chloropropyl)-N-cyclopentylamine |
| HBr | Hydrohalogenation | Markovnikov | N-(2-Bromopropyl)-N-cyclopentylamine |
| HBr, Peroxides | Radical Hydrohalogenation | Anti-Markovnikov | N-(3-Bromopropyl)-N-cyclopentylamine |
Cyclization Reactions (e.g., Iodocyclization)
The presence of both a nucleophilic amine and an alkene within the same molecule allows for intramolecular cyclization reactions. Iodocyclization is a notable example, where an electrophilic iodine source (like I₂) promotes the cyclization of N-allyl compounds. rsc.org
In this reaction, the alkene's double bond attacks the electrophilic iodine, which is proposed to form an iodonium (B1229267) ion intermediate. The proximate nucleophilic amine then attacks this intermediate in an intramolecular fashion. rsc.org This ring-closing step typically follows Baldwin's rules for ring closure. For this compound, this could potentially lead to the formation of a five-membered (pyrrolidine) or six-membered (piperidine) heterocyclic ring, depending on the regioselectivity of the amine's attack (exo- or endo-cyclization). The resulting product is an iodo-substituted heterocyclic compound. rsc.org
| Reaction Type | Reagent | General Outcome | Potential Product for this compound |
| Iodocyclization | I₂ | Intramolecular attack of the amine on an iodonium ion intermediate. rsc.org | A substituted iodomethylpyrrolidinium or iodopiperidinium salt |
| Aminopalladation | Pd(II) catalyst | Intramolecular attack of the amine on a palladium-activated alkene. | A substituted pyrrolidine (B122466) or piperidine (B6355638) derivative |
| Radical Cyclization | Radical initiator (e.g., AIBN), Bu₃SnH | Formation of a carbon-centered radical followed by intramolecular cyclization. | A substituted methylpyrrolidine or piperidine derivative |
Polymerization Pathways
The polymerization of diallyl amines, a class of compounds to which this compound belongs, can proceed via cyclopolymerization. This process is typically initiated by radicals and involves an intramolecular cyclization step followed by intermolecular propagation. Studies on analogous compounds, such as N-allyl-N-methyl(2-substituted allyl)amines, provide insight into the likely polymerization pathways for this compound. researchgate.net
In a typical radical-induced cyclopolymerization, a radical initiator attacks one of the allyl groups of the this compound molecule. This initial addition leads to the formation of a radical intermediate. The subsequent reaction pathway is dictated by the kinetics of competing processes: intermolecular propagation with another monomer or intramolecular cyclization. For many diallyl amines, intramolecular cyclization is favored, leading to the formation of five- or six-membered rings. researchgate.net In the case of this compound, the intermediate radical would likely undergo cyclization to form a pyrrolidine or piperidine ring system as part of the polymer backbone.
The regioselectivity of the initial radical attack and the subsequent cyclization are influenced by steric and electronic factors. For instance, steric hindrance around one of the allyl groups can direct the incoming radical to the less hindered position. The stability of the resulting radical intermediate also plays a crucial role in determining the preferred cyclization pathway. researchgate.net Kinetically controlled cyclization often leads to the formation of five-membered pyrrolidine rings. researchgate.net
A proposed mechanism for the radical-induced cyclopolymerization of a generic N,N-diallylamine is presented in the table below, which can be extrapolated to this compound.
| Step | Description |
| Initiation | A radical initiator (R•) adds to one of the allyl double bonds of the N,N-diallylamine monomer. |
| Intramolecular Cyclization | The resulting radical intermediate undergoes cyclization to form a five-membered (pyrrolidinyl) or six-membered (piperidinyl) ring radical. |
| Propagation | The cyclic radical adds to another monomer molecule, propagating the polymer chain. |
| Termination | The polymerization is terminated by radical combination or disproportionation reactions. |
Intermolecular and Intramolecular Reaction Pathways
This compound possesses multiple reactive sites, namely the nucleophilic nitrogen atom and the two reactive allyl groups, which allow for a variety of intermolecular and intramolecular reactions.
Intermolecular Reactions: The nitrogen atom of this compound can act as a nucleophile in various reactions. A prominent example of intermolecular reactivity for allylic amines is transition metal-catalyzed allylic amination. acs.org In these reactions, a catalyst, often based on palladium, iridium, or cobalt, activates an allylic substrate, which then undergoes nucleophilic attack by the amine. nih.govrsc.orgrsc.org While this compound itself would act as the nucleophile, its allyl groups could potentially serve as the substrate under certain conditions.
Intramolecular Reactions: The presence of both a nucleophilic nitrogen and electrophilic allyl groups within the same molecule makes this compound a candidate for intramolecular cyclization reactions. Such reactions are common for N-allyl amides and related compounds, leading to the formation of heterocyclic structures like γ-lactams. semanticscholar.orgrsc.org For this compound, an intramolecular cyclization could potentially be triggered by electrophilic activation of one of the allyl groups, followed by nucleophilic attack by the nitrogen atom. This could lead to the formation of bicyclic amine structures. The relative rates of intramolecular versus intermolecular reactions are highly dependent on the reaction conditions and the effective concentration of the reacting species. rsc.org
| Reaction Type | Potential Reactants/Conditions | Potential Products |
| Intermolecular Allylic Amination | Allylic acetate, Palladium catalyst | Tertiary amine with a new allylic substituent |
| Intramolecular Cyclization | Acid or electrophilic catalyst | Bicyclic amine (e.g., a pyrrolizidine (B1209537) or indolizidine derivative) |
Computational and Theoretical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. arxiv.org For reactions involving allylic amines, such as transition metal-catalyzed allylic substitutions, DFT calculations have been used to determine the geometries and energies of transition states, intermediates, and products. nih.govrsc.orgrsc.org These calculations can provide insights into the factors controlling regioselectivity and stereoselectivity. For instance, in the iridium-catalyzed allylic amination, computational studies have shown that early transition states and trans-effects of the metal complex play a crucial role in directing the nucleophilic attack. nih.gov Similar calculations could be applied to this compound to predict its reactivity in such transformations.
The table below summarizes typical parameters obtained from quantum chemical calculations of reaction transition states.
| Parameter | Description |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state, which determines the reaction rate. |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction energy profile, indicating which bonds are being formed and broken. |
| Imaginary Frequency | A vibrational mode with a negative frequency, confirming that the calculated structure is a true transition state. |
Molecular dynamics (MD) simulations can be used to study the dynamic aspects of chemical reactions and conformational changes in molecules like this compound. rsc.orgneurips.ccnih.gov While classical MD simulations with non-reactive force fields are useful for exploring conformational landscapes, reactive molecular dynamics (RMD) simulations can model chemical bond formation and breaking. nih.gov
For a molecule like this compound, MD simulations could be employed to study its conformational preferences, which can influence its reactivity. For instance, the relative orientation of the cyclopentyl and allyl groups could affect the feasibility of intramolecular reactions. RMD simulations could potentially model the initial steps of polymerization or thermal decomposition pathways. Although specific MD studies on this compound are lacking, the methodology has been applied to a wide range of organic molecules to understand their behavior at the atomic level. rsc.orgneurips.ccnih.gov
Applications of N Allylcyclopentylamine in Specialized Research Domains
Medicinal Chemistry and Pharmaceutical Research
In the realm of drug discovery and development, the structural features of N-Allylcyclopentylamine suggest its potential utility as a scaffold for creating new therapeutic agents.
Role as a Privileged Scaffold in Drug Discovery
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. While this compound itself is not established as a privileged scaffold, its constituent parts are found in various bioactive molecules. The cyclopentylamine (B150401) ring, a saturated carbocycle, provides a three-dimensional structure that can be valuable for interacting with the binding sites of proteins. The allyl group offers a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This versatility is a key characteristic of many privileged scaffolds used in drug discovery.
Lead Optimization and Structure-Activity Relationship Studies
Lead optimization is a critical phase in drug development where an active compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this process, as they correlate the chemical structure of a compound with its biological activity.
Should this compound be identified as a hit or lead compound, its structure would offer several points for modification in SAR studies:
The Allyl Group: The double bond in the allyl group can be modified, for example, through hydrogenation, epoxidation, or dihydroxylation, to probe the importance of unsaturation for biological activity. The terminal carbon can also be a site for introducing new functional groups.
The Cyclopentyl Ring: The ring can be substituted at various positions to explore the steric and electronic requirements of the target binding site. The size of the ring could also be altered (e.g., to cyclobutyl or cyclohexyl) to understand the impact of ring size on activity.
The Amine Linker: The nitrogen atom is a key site for modification. Its basicity can be tuned, and it can be functionalized to introduce different substituents, potentially altering the compound's binding affinity and pharmacokinetic properties.
An illustrative example of SAR in a related class of compounds is seen in allylamine (B125299) antimycotics, where a tertiary allylamine function is a prerequisite for antifungal activity. nih.gov Systematic variation of the structural elements around this core has been used to define detailed structure-activity relationships. nih.gov
Design and Synthesis of Bioactive Compounds
The chemical structure of this compound makes it a potential building block for the synthesis of more complex bioactive molecules. The secondary amine provides a nucleophilic center for reactions such as acylation, alkylation, and arylation. The allyl group can participate in various reactions, including palladium-catalyzed cross-coupling reactions, metathesis, and radical additions, allowing for the construction of diverse molecular architectures. For instance, cyclopentylamine is used as an intermediate for the fungicide pencycuron.
Investigation in Specific Therapeutic Areas (e.g., Antifungal Agents, CNS-Associated Diseases, Cancer)
Antifungal Agents: The allylamine class of compounds is well-known for its antifungal properties. nih.govnih.gov Naftifine and terbinafine (B446) are prominent examples of allylamine antifungals that inhibit the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Given that this compound contains the core allylamine motif, it and its derivatives could be investigated for potential antifungal activity. Research in this area would involve synthesizing derivatives and screening them against various fungal strains.
Cancer: The allyl group is present in a number of natural and synthetic compounds with demonstrated anticancer activity. nih.govresearchgate.netacs.orgpsu.edu These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net For example, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), an N-allyl derivative, has been evaluated in clinical trials for various cancers. acs.orgpsu.edu Silver(I) complexes of allyl-substituted N-heterocyclic carbenes have also shown dose- and time-dependent cytotoxic activity against several human cancer cell lines. doi.org This suggests that derivatives of this compound could be synthesized and evaluated for their potential as anticancer agents.
Illustrative Data on Anticancer Activity of Allyl-Substituted Compounds
| Compound Class | Cancer Cell Line | Activity | Reference |
| Allyl-substituted N-Heterocyclic Carbene Silver(I) Complexes | DU-145 (prostate), MCF-7 (breast), MDA-MB-231 (breast) | Dose and time-dependent cytotoxicity | doi.org |
| 17-allylamino-17-demethoxygeldanamycin (17-AAG) | Multiple myeloma, metastatic melanoma, renal and breast cancers | Evaluated in Phase I and II/III clinical trials | acs.orgpsu.edu |
Catalysis and Ligand Chemistry
Application as a Ligand in Transition Metal Catalysis
N-Allyl amines can serve as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the allyl group can also interact with the metal, potentially influencing the catalyst's reactivity and selectivity. Palladium-catalyzed reactions, in particular, have utilized N-allylaniline derivatives. The choice of ligand is crucial for the success of these catalytic reactions. The development of novel ligands is an active area of research aimed at discovering new catalytic transformations and improving existing ones. The synthesis of aliphatic amines through transition-metal catalyzed approaches is an area of increasing importance. acs.org
Polymer Science and Engineering
The primary documented application of this compound in this field is its potential use as a functional monomer in polymerization processes. Its chemical structure, featuring both a polymerizable allyl group and a functional cyclopentylamine group, allows for its incorporation into polymer chains, thereby introducing specific functionalities.
Monomer in Polymerization Processes
This compound is identified in patent literature as a functional monomer suitable for co-polymerization with olefins, such as ethylene (B1197577) and propylene. google.comgoogle.comgoogle.comdocsearch.ru These processes often utilize metallocene catalyst systems, which are known for producing polyolefins with well-defined structures and properties. google.com
The inclusion of this compound as a co-monomer is designed to incorporate amine functional groups into the otherwise non-polar polyolefin backbone. Such functionalization is a key strategy for modifying the properties of the resulting polymer. The patents list this compound among a variety of polar, unsaturated monomers that can be used to create functionalized polymers capable of subsequent derivatization. google.comdocsearch.ru
Table 1: this compound in Patented Polymerization Processes
| Patent Number | Title | Relevance of this compound |
|---|---|---|
| US7928162B2 | In-line process for producing plasticized polymers and plasticized polymer blends | Listed as a potential functional co-monomer for olefin polymerization. google.com |
| US7446216B2 | Halogen substituted metallocene compounds for olefin polymerization | Named as a monomer that permits the preparation of functional-group-containing copolymers. google.com |
| US20060025545A1 | Polymer production at supercritical conditions | Included in a list of preferred polar unsaturated monomers for olefin polymerization. google.com |
This table is generated based on data from the text and is for illustrative purposes.
Synthesis of Functional Polymers
The incorporation of this compound into a polymer chain results in a functional polymer. The pendant cyclopentylamine group introduces a site of polarity and reactivity into the polymer. This amine functionality can serve various purposes, such as improving adhesion, altering surface properties, or acting as a site for further chemical reactions (post-polymerization modification). While patents propose its use for creating these functional polymers, specific examples detailing the synthesis and characterization of polymers derived predominantly from this monomer are not extensively detailed in the reviewed literature. google.comdocsearch.ru
Materials Science Research
In materials science, the focus is on how the incorporation of specific chemical moieties, like this compound, can be used to design and create materials with novel or enhanced properties.
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies
Methodologies for SAR Determination
The elucidation of a structure-activity relationship for a novel compound like N-Allylcyclopentylamine fundamentally relies on a synergistic combination of laboratory-based biological testing and computational analysis.
In vitro bioassays are the cornerstone for establishing the pharmacological profile of a molecule. These laboratory-based tests expose biological targets, such as enzymes, receptors, or whole cells, to the compound to measure a response. For this compound, a preliminary indication of biological activity comes from patent literature, where it was used as a reactant in the synthesis of substituted ethylene (B1197577) diamine compounds screened for anti-tuberculosis activity. In these screenings, a library containing a derivative of this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µM against Mycobacterium tuberculosis. google.com
A thorough pharmacological characterization would necessitate a broader range of assays to determine its mechanism of action, potency, and selectivity, including:
Receptor Binding Assays: To ascertain if this compound has an affinity for specific G-protein coupled receptors (GPCRs), ion channels, or other receptor types.
Enzyme Inhibition Assays: To evaluate its potential to inhibit or modulate the activity of key enzymes in various physiological pathways.
Cell-based Functional Assays: To observe the compound's effect on cellular processes, such as proliferation, apoptosis, or signaling cascades in relevant cell lines.
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a computational framework to predict the biological activity of molecules based on their physicochemical properties. nih.govresearchgate.net QSAR analysis establishes a mathematical correlation between structural descriptors of a series of compounds and their experimentally determined biological activity.
For this compound, a QSAR study would involve synthesizing a library of analogs with systematic modifications and testing their biological activity. The resulting data would be used to build a predictive model. Key molecular descriptors would likely include:
Topological Descriptors: Quantify molecular size, shape, and branching.
Electronic Descriptors: Describe electronic properties like dipole moment and partial charges.
Hydrophobicity Descriptors: Such as LogP, which indicates the molecule's partitioning between aqueous and lipid phases.
A hypothetical QSAR data table for a series of this compound analogs might look as follows:
| Analog | Modification | LogP | Molecular Weight | Predicted pIC50 |
|---|---|---|---|---|
| 1 | This compound (Parent) | 2.1 | 125.22 | 5.5 |
| 2 | N-Propylcyclopentylamine | 2.2 | 127.24 | 5.1 |
| 3 | N-Allylcyclohexylamine | 2.5 | 139.25 | 5.8 |
| 4 | N-Allyl(2-methylcyclopentyl)amine | 2.4 | 139.25 | 5.6 |
This model could then be used to prioritize the synthesis of new, potentially more potent analogs.
Correlations between Structural Modifications and Biological Activity
The biological activity of this compound is a composite of the contributions from its core structural components: the N-allyl group and the cyclopentyl ring.
The N-Allyl Group: The allyl moiety is a critical feature. Its unsaturation introduces electronic and steric properties distinct from a saturated alkyl chain. In studies of arylcyclohexylamines, the nature of the N-substituent was a key determinant of activity; for instance, N-allyl substitution influenced phencyclidine-like effects. nih.gov Modifying this group—for example, by saturating the double bond to form an N-propyl group or introducing substituents—would likely have a profound impact on biological activity by altering the molecule's interaction with its biological target.
The following interactive table outlines potential structural modifications and their predicted impact on activity:
| Structural Moiety | Modification | Potential Impact on Biological Activity |
|---|---|---|
| N-Allyl | Saturation to N-Propyl | Loss of pi-stacking interactions; altered metabolism; likely change in potency or activity profile. |
| N-Allyl | Substitution on allyl chain (e.g., methyl) | Increased steric hindrance; potential for enhanced or diminished binding depending on target topology. |
| Cyclopentyl | Change ring size (e.g., to Cyclohexyl) | Altered lipophilicity and conformational flexibility; may improve or decrease binding affinity. |
| Cyclopentyl | Addition of polar substituent (e.g., -OH) | Increased hydrophilicity; potential for new hydrogen bonding interactions with target. |
Influence of Molecular Architecture on Chemical Reactivity
The chemical reactivity of this compound is governed by the functional groups present: the secondary amine and the alkene.
Amine Reactivity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org It readily reacts with acids to form ammonium (B1175870) salts and can act as a nucleophile in reactions with electrophiles like alkyl halides or carbonyl compounds. libretexts.org The presence of the electron-donating cyclopentyl group would be expected to slightly increase the nitrogen's basicity compared to smaller acyclic amines.
Allyl Group Reactivity: The double bond of the allyl group is a site of reactivity, susceptible to electrophilic addition reactions. Furthermore, the allylic C-H bonds (on the carbon adjacent to the double bond) are weaker than typical sp³ C-H bonds, making them more reactive towards radical processes. nih.gov The interplay between the amine and the allyl group could also allow for intramolecular cyclization reactions under certain conditions.
Stereochemical Considerations in SAR/SRR
This compound is a chiral molecule. The carbon atom of the cyclopentyl ring to which the amino group is attached is a stereocenter. Consequently, the compound exists as a pair of enantiomers (R and S forms).
In pharmacology, stereochemistry is critical, as enantiomers of a drug can have vastly different potencies, efficacies, and toxicological profiles due to their differential interactions with the chiral environment of the body (e.g., enzymes and receptors). wvu.edu For example, studies on the opioid-like compounds cyclazocine (B1219694) and N-allylnormetazocine revealed that their respective optical isomers possessed different potencies. nih.gov
Therefore, a complete SAR/SRR evaluation of this compound would require the separation of its enantiomers, typically via chiral chromatography, or their individual preparation through stereoselective synthesis. unife.itnih.gov Subsequent biological testing of each pure enantiomer would be necessary to determine if one is more active or responsible for a different effect than the other. This stereochemical investigation is crucial for optimizing the therapeutic potential and safety profile of any chiral bioactive compound.
Advanced Analytical and Spectroscopic Characterization of N Allylcyclopentylamine and Its Reaction Products
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating N-Allylcyclopentylamine from starting materials, impurities, and reaction byproducts. This separation is fundamental to both quantifying the purity of the synthesized compound and monitoring the conversion of reactants to products over time.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for monitoring the progress of reactions in real-time. Since aliphatic amines like this compound lack a strong chromophore, direct UV detection can be challenging. sielc.com Therefore, analysis often requires pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the amine, significantly enhancing detection sensitivity. thermofisher.comosti.gov Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. thermofisher.com
A typical analysis would be performed using a reversed-phase HPLC system. This setup involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By injecting aliquots of a reaction mixture at various time points, the consumption of reactants and the formation of this compound can be quantified by comparing the respective peak areas in the resulting chromatograms.
Table 1: Illustrative HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV or Fluorescence (depending on derivatizing agent) |
| Injection Volume | 10 µL |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds like this compound. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column (e.g., a DB-5MS column). nih.gov
As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides a unique mass spectrum for each component, which serves as a molecular fingerprint, allowing for definitive identification. GC-MS is highly effective for assessing the purity of this compound and identifying volatile byproducts or unreacted starting materials in a reaction mixture. copernicus.org The specificity of the mass detector allows for the reliable identification of peaks even in complex mixtures. nih.govresearchgate.net
Table 2: Typical GC-MS Parameters and Expected Data for this compound Analysis
| Parameter | Value/Description |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Oven Program | Start at 60°C, ramp to 280°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Expected Retention Time | Dependent on specific conditions, but unique to the compound |
| Key Mass Fragments (m/z) | 125 (M+), 110, 96, 84, 68 |
Spectroscopic Methods for Structural Elucidation and Mechanistic Insights
Spectroscopic methods provide detailed information about the molecular structure of this compound and its reaction products, confirming covalent bond arrangements and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR: A proton NMR spectrum reveals the number of different types of hydrogen atoms and their neighboring environments. For this compound, distinct signals would be expected for the protons on the allyl group (vinylic and allylic protons) and the cyclopentyl ring, as well as the N-H proton. orgchemboulder.comlibretexts.org The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration of each signal provide a complete picture of the proton framework. pressbooks.pubcompoundchem.com
¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. compoundchem.com this compound would exhibit unique signals for the carbons of the cyclopentyl ring and the three distinct carbons of the allyl group. chemicalbook.comnih.govoregonstate.edu The chemical shifts are indicative of the carbon's hybridization and bonding environment. wisc.edu
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the final structure, especially for complex reaction products where the structure is not known beforehand. acdlabs.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH- | 5.7 - 5.9 | Multiplet |
| =CH₂ | 5.0 - 5.2 | Multiplet |
| -NH - | 1.0 - 3.0 | Broad Singlet |
| -N-CH ₂- (Allyl) | ~3.2 | Doublet |
| -N-CH - (Cyclopentyl) | ~2.8 | Multiplet |
| -CH ₂- (Cyclopentyl) | 1.3 - 1.9 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| =CH - | ~136 |
| =CH ₂ | ~116 |
| -N-CH - (Cyclopentyl) | ~60 |
| -N-CH ₂- (Allyl) | ~52 |
| Cyclopentyl Carbons | 24 - 34 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. masterorganicchemistry.com For this compound, the spectrum would show characteristic absorption bands confirming its key structural features. As a secondary amine, it will exhibit a single, weak N-H stretching band. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com The presence of the allyl group would be confirmed by C=C and vinylic =C-H stretching absorptions. researchgate.netchemicalbook.comresearchgate.net Monitoring a reaction with FTIR involves observing the disappearance of reactant-specific peaks (e.g., a primary amine's two N-H bands) and the appearance of product-specific peaks.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3350 - 3310 (weak) |
| =C-H (Vinylic) | Stretch | 3100 - 3010 |
| C-H (Aliphatic) | Stretch | 2960 - 2850 |
| C=C (Alkene) | Stretch | 1680 - 1640 (variable) |
| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 |
| =C-H | Bend (Out-of-plane) | 1000 - 910 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. libretexts.org When this compound is ionized in the mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (125.22 g/mol ).
This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For aliphatic amines, a common and diagnostic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orgyoutube.comlibretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized iminium cation. quizlet.com Analysis of these fragments helps to confirm the structure of the parent molecule.
Table 6: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragmentation Pathway | Structure of Fragment | Predicted m/z |
| Molecular Ion | [C₈H₁₅N]⁺ | 125 |
| Alpha-cleavage (loss of C₄H₇•) | [CH₂=CH-CH₂-NH=CH₂]⁺ | 84 |
| Alpha-cleavage (loss of C₃H₅•) | [C₅H₉=NH-CH₂]⁺ | 96 |
| Loss of Allyl Radical | [C₅H₁₀N]⁺ | 84 |
| Retro-Diels-Alder (Cyclopentyl) | [C₅H₈]⁺ (radical cation) + C₃H₇N | 68 |
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum can provide qualitative and quantitative information about the compound. nih.gov
For this compound, specific UV-Vis absorption maxima (λmax), which would indicate the wavelengths of maximum absorbance corresponding to electronic transitions, have not been reported in the available literature. Such data would typically be presented in a table format, detailing the solvent used, the absorption maximum, and the molar absorptivity (ε).
Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | Data not available | Data not available | n → σ* |
| Hexane | Data not available | Data not available | n → σ* |
X-ray Crystallography for Solid-State Structural Determination
There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.
Table 2: Hypothetical Crystallographic Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₅N |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. malvernpanalytical.com DSC is used to study thermal transitions, such as melting point (Tm), glass transition temperature (Tg), and crystallization events. nih.govmdpi.com
No DSC thermograms or specific thermal transition data for this compound have been reported in the scientific literature. Such data would be crucial for understanding the compound's thermal stability and phase behavior.
Table 3: Hypothetical Thermal Analysis Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting Point (Tm) | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Advanced Biophysical Characterization for Biological Interactions (if applicable to derivatives)
The following biophysical techniques are powerful tools for studying the interactions of molecules with biological systems. However, no studies concerning the biophysical characterization of this compound or its derivatives were found. The descriptions below are therefore general overviews of the techniques.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.orglibretexts.org It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. usp.org DLS is particularly useful for characterizing the aggregation state of molecules. nih.gov Research on poly(allyl amine) derivatives has utilized DLS to characterize nanoparticle suspensions. researchgate.net
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. wikipedia.org It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. sprpages.nl This allows for the determination of binding kinetics (association and dissociation rates) and affinity. wikipedia.org SPR is a versatile tool for studying the interactions of small molecules with biomacromolecules. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a widely used technique for studying the secondary and tertiary structure of proteins and can also be used to investigate the stereochemistry of small molecules. acs.orgrsc.org For a molecule like this compound, which is chiral, CD spectroscopy could potentially be used to study its conformation or interactions with other chiral molecules, though no such studies have been published. utexas.edunih.gov
Q & A
Q. How can researchers integrate machine learning to optimize reaction conditions for this compound-based combinatorial libraries?
- Methodological Answer :
- Dataset Curation : Compile historical reaction data (yields, conditions) into a training set.
- Algorithm Selection : Use random forests or neural networks to predict optimal parameters.
- Validation : Compare ML-predicted yields with empirical results via cross-validation (R<sup>2</sup> > 0.85) .
Q. Guidelines for Data Reporting
- Tables : Include reaction optimization data (e.g., solvent screening), stability metrics, and computational parameters.
- References : Cite primary literature for spectral comparisons and methodological frameworks .
- Reproducibility : Adhere to NIH guidelines for experimental documentation and statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
